Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate
Description
Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with methylcarbamoyl and benzoate ester groups.
Properties
IUPAC Name |
methyl 4-[[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-4-9-14-15(10-11)27-19(16(14)18(24)21-2)22-17(23)12-5-7-13(8-6-12)20(25)26-3/h5-8,11H,4,9-10H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVTXSJJVAVXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the carbamoyl groups: This step often involves the use of isocyanates or carbamoyl chlorides under controlled conditions.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzoate ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoate derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology and Medicine:
Drug Design: The benzo[b]thiophene core is a pharmacophore in many biologically active molecules, making this compound a potential lead in drug discovery.
Antimicrobial Agents: Preliminary studies suggest it may exhibit antimicrobial properties.
Industry:
Polymer Science: It can be used in the synthesis of specialty polymers with specific electronic properties.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene core can mimic natural substrates, allowing it to inhibit or activate biological pathways. The carbamoyl groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Core Structure : Tetrahydrobenzo[b]thiophene (a sulfur-containing fused bicyclic system).
- Substituents :
- Methyl group at position 4.
- Methylcarbamoyl group at position 3.
- Benzoate ester linked via carbamoyl at position 2.
- Potential Applications: Likely a pharmaceutical intermediate or active ingredient due to carbamoyl and benzoate motifs, which are common in drug design .
Analog 1: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)
- Core Structure : 1,3,4-Thiadiazole (a five-membered heterocycle with sulfur and nitrogen).
- Substituents :
- Phenylcarbamoyl group at position 4.
- Methoxy-linked benzoate ester.
- Molecular Weight : 369.4 g/mol .
- Applications : Research and development (R&D) use; acute toxicity (Category 4 for oral, dermal, and inhalation exposure) necessitates stringent safety protocols .
Analog 2: Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate (Lotamilast)
- Core Structure : Quinazoline (a bicyclic aromatic system with two nitrogen atoms).
- Substituents: 6,7-Dimethoxy and methylamino groups on the quinazoline ring. Benzoate ester linked via carbamoyl.
- Molecular Weight : 472.49 g/mol .
- Applications : Pharmaceutical use as a phosphodiesterase-4 (PDE4) inhibitor; higher molecular weight may enhance target binding but reduce bioavailability .
Analog 3: Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Core Structure : Triazin-2-yl (a six-membered ring with three nitrogen atoms).
- Substituents :
- Sulfonylurea bridge and methoxy groups.
- Applications : Agricultural pesticides targeting acetolactate synthase (ALS) in weeds; distinct from the target compound’s likely pharmaceutical focus .
Molecular and Physicochemical Properties
Biological Activity
Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which features a tetrahydrobenzo[b]thiophene core. The presence of methylcarbamoyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of tetrahydrobenzothiophene derivatives, including compounds similar to this compound.
In Vitro Evaluation
A notable study assessed various derivatives against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 3b | E. coli | 1.11 |
| 3b | P. aeruginosa | 1.00 |
| 3b | Salmonella | 0.54 |
| 3b | S. aureus | 1.11 |
These results suggest that compounds with similar structures to this compound exhibit potent antibacterial properties against multidrug-resistant strains .
Anticancer Activity
The potential anticancer effects of this compound have also been explored through various studies focusing on cell viability and apoptosis induction.
Cell Viability Assays
In one study assessing a series of tetrahydrobenzothiophene derivatives:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4 | MCF-7 (breast cancer) | 23.2 |
| 15 | MCF-7 | 49.9 |
| 21 | MCF-7 | 52.9 |
These findings indicate that certain derivatives can significantly inhibit the growth of cancer cells, suggesting a promising avenue for further development as anticancer agents .
The mechanism by which these compounds exert their effects includes inducing apoptosis and necrosis in cancer cells. Flow cytometry analysis showed that treatment with these compounds led to cell cycle arrest at the G2/M phase and S phase, indicating disruption of normal cell cycle progression .
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study compared the efficacy of synthesized tetrahydrobenzothiophene derivatives against standard antibiotics like ciprofloxacin. The results demonstrated that some derivatives exhibited comparable or superior activity against resistant strains .
- Research on Anticancer Properties : Another investigation focused on the apoptosis-inducing capabilities of these compounds in breast cancer cell lines. The study highlighted that certain compounds not only inhibited cell growth but also promoted apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
